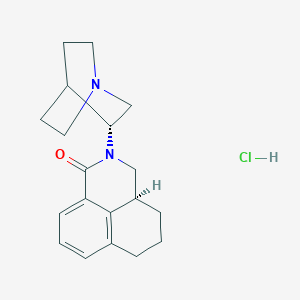

Palonosetron hydrochloride, (3R)-

Vue d'ensemble

Description

Palonosetron hydrochloride, (3R)-, is a second-generation serotonin 5-hydroxytryptamine 3 receptor antagonist. It is primarily used for the prevention and treatment of chemotherapy-induced nausea and vomiting. This compound is known for its strong binding affinity and long half-life, making it more effective in controlling delayed nausea and vomiting compared to first-generation serotonin 5-hydroxytryptamine 3 receptor antagonists .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of palonosetron hydrochloride involves several steps. One common method starts with the reduction of 2-[(S)-1-azabicyclo[2.2.2]oct-3-yl]-2,4,5,6-tetrahydro-1H-benzo[de]isoquinolin-1-one hydrochloride using palladium-on-carbon as a catalyst in the presence of methanol. This method is preferred due to its high yield and purity .

Industrial Production Methods: In industrial settings, the production of palonosetron hydrochloride often involves the crystallization of the compound from a suitable solvent. This process ensures the formation of crystalline palonosetron hydrochloride with a defined particle size, which is crucial for its pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions: Palonosetron hydrochloride primarily undergoes substitution reactions. It is relatively stable and does not readily undergo oxidation or reduction under normal conditions.

Common Reagents and Conditions: The reduction reaction mentioned earlier uses palladium-on-carbon as a catalyst and methanol as a solvent. Other common reagents include acetic acid and tetrahydrofuran, although these are less preferred due to lower yields and purity .

Major Products Formed: The major product formed from the reduction reaction is palonosetron hydrochloride itself, which is then purified and crystallized for pharmaceutical use.

Applications De Recherche Scientifique

Clinical Applications

1.1 Chemotherapy-Induced Nausea and Vomiting (CINV)

Palonosetron is widely recognized for its effectiveness in preventing CINV. Studies indicate that it significantly reduces the incidence of both acute and delayed nausea and vomiting following highly emetogenic chemotherapy (HEC). For instance, a meta-analysis involving 3,592 patients demonstrated that palonosetron outperformed first-generation 5-HT3 receptor antagonists in preventing acute CINV () and delayed CINV () .

1.2 Transarterial Chemoembolization (TACE)

Recent research has highlighted palonosetron's role in managing nausea and vomiting after TACE procedures. A study involving 221 patients showed that those receiving palonosetron experienced significantly lower rates of nausea (41.9% vs. 63.8%) and vomiting (24.8% vs. 44.8%) compared to those who did not receive the drug . This underscores its potential as a standard premedication for patients undergoing TACE.

1.3 Pediatric Use

The FDA approved palonosetron for pediatric patients based on clinical trials that demonstrated its non-inferiority compared to ondansetron in preventing CINV in children . This approval expands its application to younger populations who are particularly vulnerable to chemotherapy-related side effects.

Analytical Methods for Determination

2.1 Potentiometric Methods

Recent advancements have introduced potentiometric methods for the determination of palonosetron hydrochloride in various samples. A study presented two types of ion-selective electrodes—ionophore-free and ionophore-doped—that effectively measured palonosetron concentrations with low detection limits (LOD = ) . These methods are advantageous due to their simplicity, rapid response times, and cost-effectiveness compared to traditional chromatographic techniques.

2.2 Chromatographic Techniques

Palonosetron has been analyzed using various chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). These techniques are essential for quality control in pharmaceutical formulations, ensuring accurate dosing and stability assessments .

Case Studies and Research Findings

Safety Profile

Palonosetron is generally well-tolerated, with a safety profile comparable to other antiemetics like granisetron . Adverse effects are minimal, making it suitable for diverse patient populations, including those undergoing intensive chemotherapy or surgical procedures.

Mécanisme D'action

Palonosetron hydrochloride exerts its effects by selectively inhibiting serotonin 5-hydroxytryptamine 3 receptors. These receptors are located both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract. By blocking these receptors, palonosetron hydrochloride prevents the binding of serotonin, thereby reducing nausea and vomiting .

Comparaison Avec Des Composés Similaires

Similar Compounds:

- Granisetron

- Ondansetron

- Tropisetron

- Ramosetron

Uniqueness: Compared to other serotonin 5-hydroxytryptamine 3 receptor antagonists, palonosetron hydrochloride has a higher binding affinity and a longer half-life. This makes it more effective in controlling delayed nausea and vomiting, which is a significant advantage in chemotherapy-induced nausea and vomiting management .

Activité Biologique

Palonosetron hydrochloride, a second-generation 5-HT3 receptor antagonist, is primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV). Its unique pharmacological properties, including high affinity and prolonged action, have made it a significant agent in oncology. This article explores the biological activity of palonosetron hydrochloride, detailing its mechanisms, efficacy in clinical studies, and pharmacokinetics.

Palonosetron acts by selectively blocking serotonin from binding to 5-HT3 receptors located in the gastrointestinal tract and the chemoreceptor trigger zone of the brain. It exhibits a high binding affinity (IC50 = 0.24 nM) and a long plasma elimination half-life of approximately 40 hours, which is significantly longer than that of older agents like ondansetron and granisetron .

Key Properties:

- High Affinity : Palonosetron binds to 5-HT3 receptors with at least 30-fold greater affinity than older agents.

- Allosteric Modulation : It shows unique allosteric interactions that enhance receptor blockade even after the drug is no longer detectable in plasma .

- Inhibition of Cross-Talk : Palonosetron inhibits interactions between 5-HT3 and neurokinin-1 (NK-1) signaling pathways, potentially reducing nausea more effectively than other agents .

Clinical Efficacy

Numerous studies have demonstrated the efficacy of palonosetron in preventing both acute and delayed CINV. A meta-analysis indicated that palonosetron significantly improves control over emesis and nausea during both phases following highly emetogenic chemotherapy (HEC) or moderately emetogenic chemotherapy (MEC) .

Case Studies:

-

Efficacy Comparison with Granisetron :

- In a randomized controlled trial involving 240 patients undergoing chemotherapy, palonosetron (0.25 mg) was compared to granisetron (3 mg). The results showed that while acute vomiting complete remission rates were similar (P=0.35), the delayed vomiting complete remission rate was significantly higher for palonosetron (P=0.002) .

- Long-Term Efficacy :

Pharmacokinetics

Palonosetron is characterized by its slow elimination from the body and extensive protein binding (approximately 62%). After administration, about 50% is metabolized into inactive metabolites via the CYP2D6 pathway, with renal clearance accounting for around 40% of unchanged drug excretion within 144 hours .

Pharmacokinetic Profile:

| Parameter | Value |

|---|---|

| Volume of Distribution | 8.3 ± 2.5 L/kg |

| Plasma Protein Binding | ~62% |

| Elimination Half-Life | ~40 hours |

| Total Body Clearance | 160 ± 35 mL/h/kg |

| Renal Clearance | 66.5 ± 18.2 mL/h/kg |

Propriétés

IUPAC Name |

(3aS)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDRWYVIKMSFFB-KALLACGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4CN5CCC4CC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135729-76-9 | |

| Record name | (3aS)-2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135729-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palonosetron hydrochloride, (3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PALONOSETRON HYDROCHLORIDE, (3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J5X5HPB4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.